molecular formula C18H13FN2OS B4707980 (2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4707980
M. Wt: 324.4 g/mol
InChI Key: JFCNVNHEBFPQFS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzylidene group and a thiazolo[3,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzaldehyde with 6,7-dimethyl-1,3-thiazolo[3,2-a]benzimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the fluorobenzylidene group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazolo[3,2-a]benzimidazole core.

    Reduction: Reduced forms of the fluorobenzylidene group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its bioactive effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2E)-2-(4-methylbenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
  • (2E)-2-(4-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Uniqueness

The presence of the fluorobenzylidene group in (2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-10-7-14-15(8-11(10)2)21-17(22)16(23-18(21)20-14)9-12-3-5-13(19)6-4-12/h3-9H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCNVNHEBFPQFS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=C(C=C4)F)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
(2E)-2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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